5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one: An In-Depth Technical Guide
5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one, also known by its synonym 5-Bromo-4-aza-2-oxindole, is a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. Its structural motif, the aza-oxindole core, is a recognized pharmacophore present in numerous biologically active molecules, particularly as kinase inhibitors.[1][2] This technical guide provides a comprehensive overview of the known chemical properties of 5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one, alongside a discussion of the general synthesis, potential biological activities, and safety considerations for the broader class of 4-aza-2-oxindoles, due to the limited availability of specific data for this particular derivative.
Core Chemical Properties
While specific experimental data for 5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one is not extensively reported in publicly accessible literature, its fundamental properties have been established.
Table 1: Core Chemical Properties of 5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one
| Property | Value | Reference |
| CAS Number | 887571-01-9 | [3][4] |
| Molecular Formula | C₇H₅BrN₂O | [3][4] |
| Molecular Weight | 213.03 g/mol | [3][4] |
| Synonyms | 5-Bromo-1,3-dihydropyrrolo[3,2-b]pyridin-2-one, 5-Bromo-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one, 5-Bromo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one, 5-Bromo-4-aza-2-oxindole | [3] |
General Synthetic Approaches for 4-Aza-2-Oxindoles
Specific, detailed experimental protocols for the synthesis of 5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one are not published. However, general synthetic strategies for the 4-aza-2-oxindole core can be inferred from the broader chemical literature on aza-indoles and aza-oxindoles. A common approach involves the cyclization of a suitably substituted aminopyridine precursor.
A plausible synthetic workflow is outlined below. This generalized pathway highlights the key transformations typically required to construct the 4-aza-2-oxindole scaffold.
Figure 1. Generalized Synthetic Workflow for 4-Aza-2-Oxindoles. This diagram illustrates a potential synthetic route, which would require significant experimental optimization for the specific target molecule.
Illustrative Experimental Protocol (General)
The following is a generalized protocol based on common organic synthesis techniques for related heterocyclic systems. This is not a validated protocol for the specific synthesis of 5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one and should be treated as a conceptual outline.
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Bromination of the Pyridine Ring: A substituted 2-aminopyridine would be dissolved in a suitable solvent (e.g., a chlorinated solvent or an alcohol). A brominating agent, such as N-bromosuccinimide (NBS), would be added portion-wise at a controlled temperature, often at or below room temperature, to achieve regioselective bromination.
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Introduction of the Acetic Acid Moiety: The resulting bromo-aminopyridine could then be functionalized at the amino group. This might involve an acylation reaction with a suitable reagent like chloroacetyl chloride in the presence of a base to neutralize the generated HCl.
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Intramolecular Cyclization: The final step would involve an intramolecular cyclization to form the fused pyrrolidinone ring. This is often achieved by treating the N-acylated intermediate with a base (e.g., sodium hydride, potassium tert-butoxide) in an appropriate solvent to facilitate the ring-closing reaction.
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Purification: The crude product would be purified using standard techniques such as recrystallization or column chromatography.
Potential Biological Activity and Signaling Pathways
Direct biological studies on 5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one are not available in the public domain. However, the aza-oxindole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with various biological targets, most notably protein kinases.[1][2]
Kinase Inhibition
The oxindole moiety is a key structural feature in many ATP-competitive kinase inhibitors.[1][2] It can effectively occupy the adenine-binding pocket of the kinase, forming crucial hydrogen bond interactions with the hinge region of the enzyme.[5] The nitrogen atom in the pyridine ring of the 4-aza-2-oxindole structure can potentially form additional hydrogen bonds, enhancing binding affinity and selectivity. The bromo-substituent can occupy a hydrophobic pocket and contribute to the overall binding energy.
Given this, it is plausible that 5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one could exhibit inhibitory activity against various protein kinases involved in cellular signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of cancer, making kinase inhibitors a major class of anti-cancer therapeutics.
Figure 2. Hypothesized Kinase Inhibition by a 4-Aza-2-Oxindole. This diagram depicts the potential mechanism of action where the compound competitively inhibits ATP binding to a receptor tyrosine kinase, thereby blocking downstream signaling.
Anti-inflammatory Activity
Derivatives of indole-2-one and 7-aza-2-oxindole have been investigated for their anti-inflammatory properties.[6][7] Studies have shown that some of these compounds can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages stimulated by lipopolysaccharide (LPS).[6][7] This suggests that 5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one could also possess anti-inflammatory potential by modulating inflammatory signaling pathways.
Safety and Handling
Specific safety and handling data for 5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one is not detailed in readily available safety data sheets. However, for related bromo-substituted heterocyclic compounds, general laboratory safety precautions should be followed. It is advisable to handle the compound in a well-ventilated area, such as a fume hood.[8] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn to avoid skin and eye contact.[9] In case of contact, the affected area should be washed thoroughly with water.[9]
Conclusion and Future Directions
5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one is a compound with a promising chemical scaffold for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. The current body of literature lacks specific experimental data on its physicochemical properties, synthetic protocols, and biological activity. Future research should focus on the development of a robust and scalable synthesis for this molecule. Subsequent in-vitro and in-vivo studies are warranted to elucidate its biological activity, including its potential as a kinase inhibitor and an anti-inflammatory agent. Such studies would provide the necessary data to fully assess the therapeutic potential of this and related 4-aza-2-oxindole derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS 887571-01-9 | 5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one - Synblock [synblock.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 6. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. fishersci.com [fishersci.com]
